methyl 4-((4-(4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzoate

Description

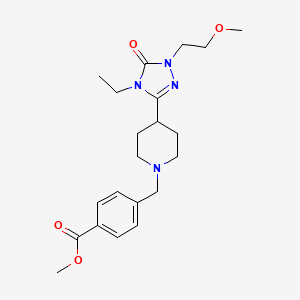

Methyl 4-((4-(4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzoate (hereafter referred to as the target compound) is a structurally complex molecule featuring a benzoate ester core linked to a piperidine ring substituted with a 1,2,4-triazol-5-one moiety. Key structural attributes include:

- Piperidinylmethyl bridge: Enhances conformational flexibility and may influence receptor binding.

- 4-Ethyl-1-(2-methoxyethyl)-1,2,4-triazol-5-one: This substitution pattern introduces both electron-donating (methoxyethyl) and hydrophobic (ethyl) groups, which could modulate solubility and biological activity.

The compound’s molecular formula is inferred as C₂₂H₃₀N₄O₄ (molecular weight: 438.5 g/mol), distinguishing it from simpler analogs through its extended heterocyclic and aliphatic substituents.

Properties

IUPAC Name |

methyl 4-[[4-[4-ethyl-1-(2-methoxyethyl)-5-oxo-1,2,4-triazol-3-yl]piperidin-1-yl]methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O4/c1-4-24-19(22-25(21(24)27)13-14-28-2)17-9-11-23(12-10-17)15-16-5-7-18(8-6-16)20(26)29-3/h5-8,17H,4,9-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQFJLLVOHUCDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)CC3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is , and it features a triazole ring, a piperidine moiety, and a benzoate group. The presence of these functional groups suggests potential interactions with various biological targets.

Table 1: Structural Components

| Component | Description |

|---|---|

| Triazole | A five-membered ring containing three nitrogen atoms; known for bioactivity in pharmaceuticals. |

| Piperidine | A six-membered ring with one nitrogen atom; often involved in drug design due to its basic properties. |

| Benzoate | An aromatic carboxylic acid derivative; contributes to lipophilicity and receptor binding. |

Antimicrobial Properties

Research indicates that derivatives of triazoles exhibit significant antimicrobial activity. The triazole moiety in the compound may contribute to this effect by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes.

Anticancer Activity

1,2,4-Triazole derivatives have been reported to possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown that similar compounds can inhibit cancer cell proliferation by modulating signaling pathways related to cell growth and survival.

Neuroprotective Effects

The piperidine structure is often associated with neuroprotective effects. Compounds containing this moiety have been studied for their ability to inhibit phosphodiesterases (PDEs), which play a crucial role in cognitive function and neuronal signaling.

Case Studies

- Antiviral Activity : A study on triazole derivatives demonstrated significant antiviral properties against various viruses, suggesting that methyl 4-((4-(4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzoate may exhibit similar effects.

- Anti-inflammatory Effects : Research has indicated that related compounds can reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX.

The biological activity of this compound can be attributed to several mechanisms:

Inhibition of Enzymatic Activity

The triazole ring can chelate metal ions, inhibiting enzymes involved in critical metabolic pathways.

Interaction with Receptors

The benzoate group enhances binding affinity to various receptors, potentially modulating neurotransmitter systems or inflammatory responses.

Induction of Apoptosis

Similar compounds have been shown to trigger apoptotic pathways in cancer cells through the activation of caspases and other apoptotic factors.

Scientific Research Applications

Antimicrobial Activity

The triazole ring present in the compound has been associated with various antimicrobial properties. Research indicates that compounds containing triazole structures exhibit activity against a range of bacteria and fungi. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against pathogens such as Escherichia coli and Pseudomonas aeruginosa, making them valuable in the development of new antibiotics .

Anti-inflammatory Properties

Studies have demonstrated that triazole derivatives can possess anti-inflammatory effects. The compound's ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes suggests potential for use in treating inflammatory diseases. Molecular docking studies indicate that such compounds can effectively bind to these enzymes, providing a basis for their therapeutic use .

Anticancer Potential

Research into related triazole compounds has revealed anticancer properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest. The structural features of methyl 4-((4-(4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzoate may contribute to similar effects, warranting further investigation into its potential as an anticancer agent .

Fungicidal Activity

Triazole compounds are widely recognized for their fungicidal properties. This compound could be explored as a novel fungicide due to its structural characteristics that align with known fungicidal activity profiles . Such compounds can inhibit fungal growth by interfering with ergosterol biosynthesis.

Herbicidal Activity

The compound's potential as a herbicide stems from the triazole moiety's known ability to affect plant growth regulators. This application is particularly relevant in developing environmentally friendly herbicides that target specific weed species while minimizing harm to crops .

Polymer Chemistry

In material science, the incorporation of triazole derivatives into polymer matrices can enhance the properties of materials. The unique chemical structure of this compound may lead to improved mechanical strength and thermal stability in polymer composites . This application is particularly promising in the development of advanced materials for various industrial uses.

Coating Technologies

The compound could also be utilized in coating technologies due to its potential protective properties against corrosion and degradation. Triazole-based coatings have been shown to provide effective barriers against environmental factors that cause material deterioration .

Comparison with Similar Compounds

Ethyl 4-(3-Ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate

- Molecular Formula : C₁₃H₁₅N₃O₃ (MW: 261.3 g/mol).

- Key Differences : Lacks the piperidinylmethyl group and methoxyethyl substitution on the triazole ring.

- Properties: Reported antimicrobial activity against Staphylococcus aureus and Escherichia coli. Simpler structure confers higher solubility in polar solvents (e.g., ethanol) compared to the target compound.

1-Phenylacetyl-3-ethyl-4-(4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one

- Molecular Formula : C₁₉H₁₉N₅O₃ (MW: 373.4 g/mol).

- Key Differences: Features a phenylacetyl group and hydroxybenzylidenamino substituent instead of the benzoate-piperidine system.

- Properties : Exhibits acidic behavior with pKa values ranging from 8.2 (in acetonitrile) to 10.5 (in isopropyl alcohol), suggesting pH-dependent solubility. The target compound’s methoxyethyl group may reduce acidity compared to this analog.

2-(4-(4-Methyl-5-(2-(4-Chlorophenyl)-2-oxo-ethylthio)-4H-1,2,4-triazol-3-yl)phenyl)-5(6)-methyl-1H-benzimidazole

- Molecular Formula : C₂₅H₂₀ClN₅OS (MW: 497.9 g/mol).

- Key Differences : A benzimidazole-triazole hybrid with a chlorophenyl group.

- Properties : Demonstrated antitumor activity in preliminary assays. The target compound’s piperidine moiety may enhance blood-brain barrier penetration relative to this bulkier analog.

Physicochemical and Pharmacological Comparison

Crystallographic and Analytical Insights

- Structural Elucidation : The target compound’s crystal structure (if resolved) would likely employ SHELXL for refinement and ORTEP-III for visualization , standard tools in small-molecule crystallography.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for methyl 4-((4-(4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzoate, and how are reaction conditions optimized?

- Answer : The synthesis typically involves multi-step protocols, including cyclocondensation of triazole precursors, piperidine functionalization, and esterification. Critical parameters include:

- Temperature : Controlled heating (50–80°C) to avoid side reactions (e.g., triazole ring degradation) .

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates .

- Catalysts : Copper sulfate or palladium-based catalysts improve yields in coupling reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization are standard .

- Validation : NMR (¹H/¹³C) and HPLC (>95% purity) are mandatory for structural confirmation .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .

- Chromatography : HPLC with UV detection (λ = 254 nm) to quantify purity; retention time compared to synthetic standards .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ = 459.23) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

- Answer : Discrepancies often arise from:

- Structural analogs : Minor substituent changes (e.g., methoxy vs. ethoxy groups) drastically alter bioactivity. Compare analogs systematically (e.g., SAR tables) to identify critical functional groups .

- Assay conditions : Standardize in vitro protocols (e.g., cell line viability, enzyme inhibition IC₅₀) across labs. Use positive controls (e.g., reference inhibitors) to calibrate results .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like kinase enzymes, reconciling divergent experimental data .

Q. How can experimental design (DoE) optimize the synthesis of derivatives for enhanced pharmacokinetic properties?

- Answer : Apply Design of Experiments (DoE) to:

- Factor screening : Test variables (e.g., solvent polarity, temperature, catalyst loading) using fractional factorial designs .

- Response surface modeling : Predict optimal conditions for yield and purity. For example, central composite designs can balance reaction time and energy efficiency .

- Validation : Use flow-chemistry setups to test scalability of optimized conditions, ensuring reproducibility .

Q. What computational tools are effective in predicting the metabolic stability of this compound?

- Answer :

- ADMET prediction : Software like Schrödinger’s QikProp or SwissADME estimates metabolic pathways (e.g., cytochrome P450 interactions) .

- Density Functional Theory (DFT) : Calculate electron distribution at reactive sites (e.g., ester groups) to predict hydrolysis rates .

- MD simulations : Simulate ligand-protein binding stability (e.g., with GROMACS) to assess in vivo persistence .

Methodological Challenges

Q. How can researchers mitigate racemization during the synthesis of chiral intermediates?

- Answer :

- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to enforce stereochemical control during piperidine ring formation .

- Low-temperature reactions : Perform key steps (e.g., cyclization) at –20°C to minimize epimerization .

- Chiral HPLC : Monitor enantiomeric excess (>98%) post-synthesis .

Q. What are best practices for analyzing conflicting crystallography data in structural studies?

- Answer :

- Multi-technique validation : Cross-validate X-ray diffraction data with solid-state NMR to resolve ambiguities in piperidine/triazole conformations .

- Hirshfeld surface analysis : Identify weak interactions (e.g., C–H···O bonds) that may influence crystal packing .

Safety and Handling

Q. What safety protocols are critical when handling this compound in lab settings?

- Answer :

- PPE : Use nitrile gloves, goggles, and fume hoods to prevent inhalation/skin contact .

- First aid : For accidental exposure, rinse eyes/skin with water for 15+ minutes; seek medical evaluation for persistent symptoms .

- Waste disposal : Neutralize acidic/basic byproducts before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.